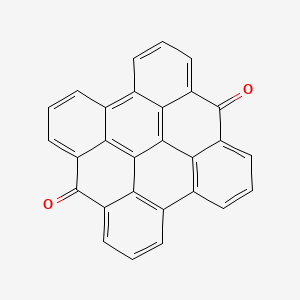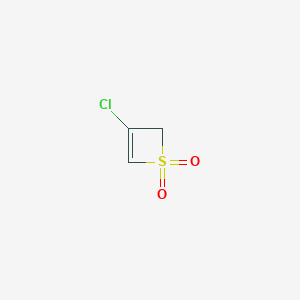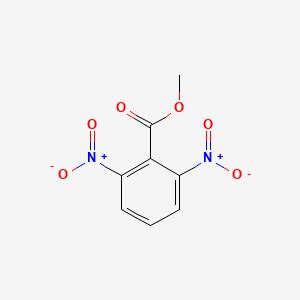
Quinone 7
概要
説明
Quinone 7, also known as menaquinone-7, is a type of quinone, which is a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds by converting an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This compound is particularly notable for its role in biological systems, especially in the electron transport chain and as a vitamin K2 variant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinone 7 typically involves the condensation of isoprene units. One common method is the prenylation of 1,4-naphthoquinone with isoprenoid units under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to produce this compound through fermentation processes. The bacteria are cultured in a nutrient-rich medium, and the this compound is extracted and purified using solvent extraction and chromatography techniques.
化学反応の分析
Types of Reactions
Quinone 7 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to hydroquinone, which is a reversible process.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Various oxidized quinone derivatives.
Reduction: Hydroquinone.
Substitution: Substituted quinone derivatives depending on the nucleophile used.
科学的研究の応用
Quinone 7 has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in various chemical reactions.
Biology: Plays a crucial role in the electron transport chain in cellular respiration.
Medicine: Used in the treatment of vitamin K deficiency and has potential anticancer properties.
Industry: Used in the production of dyes and as a catalyst in certain industrial processes.
作用機序
Quinone 7 exerts its effects primarily through its role in the electron transport chain. It acts as an electron carrier, facilitating the transfer of electrons between different protein complexes. This process is essential for the production of adenosine triphosphate (ATP) in cellular respiration. This compound can undergo one or two-electron reduction, forming semiquinone or hydroquinone intermediates, which are crucial for its redox cycling ability.
類似化合物との比較
Similar Compounds
1,4-Benzoquinone: Another type of quinone with a simpler structure.
1,2-Benzoquinone: Known for its higher reactivity compared to 1,4-benzoquinone.
1,4-Naphthoquinone: Similar in structure but with different biological activities.
9,10-Anthraquinone: Used in the production of dyes and has different redox properties.
Uniqueness
Quinone 7 is unique due to its specific role in biological systems, particularly in the electron transport chain and its function as a vitamin K2 variant. Its ability to undergo redox cycling and act as an electron carrier distinguishes it from other quinones, making it essential for cellular respiration and energy production.
特性
IUPAC Name |
octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,7,10,12,14(28),15(27),16,18,21,23-tridecaene-9,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12O2/c29-27-17-9-1-5-13-14-6-2-11-19-22(14)26-24-16(8-4-12-20(24)28(19)30)15-7-3-10-18(27)23(15)25(26)21(13)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJQTWXRMXYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC=C4C3=C5C6=C(C=CC=C6C4=O)C7=C8C5=C2C(=C1)C(=O)C8=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197163 | |
| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-64-9 | |
| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1616962.png)









